molecular formula C13H20INO4S B4701573 3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide

3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide

Cat. No. B4701573
M. Wt: 413.27 g/mol
InChI Key: AVLQNDMIKPGAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MLN4924 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. The synthesis method of this compound is complex and requires specialized knowledge and equipment.

Mechanism of Action

MLN4924 inhibits the activity of NAE by covalently binding to the active site of the enzyme. This binding prevents the activation of NEDD8, a small ubiquitin-like protein that regulates the activity of various proteins involved in cell cycle progression and DNA damage response. Inhibition of NAE activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MLN4924 have been extensively studied in various cell lines and animal models. MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE. In addition, MLN4924 has been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using MLN4924 in lab experiments are its specificity and potency in inhibiting NAE activity. MLN4924 has been shown to be highly selective for NAE and does not affect the activity of other enzymes involved in ubiquitination. However, the limitations of using MLN4924 in lab experiments are its complex synthesis method and high cost. In addition, MLN4924 has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on MLN4924. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for MLN4924. In addition, the potential use of MLN4924 in combination with other cancer therapies, such as immunotherapy, is an area of active research. Furthermore, the identification of biomarkers that can predict the response to MLN4924 treatment is an important area of research that can help in the development of personalized cancer treatment.

Scientific Research Applications

3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. MLN4924 has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression and DNA damage response. Inhibition of NAE activity leads to the accumulation of DNA damage and cell death, making it a potential target for cancer treatment.

properties

IUPAC Name

3-iodo-4-methoxy-N-(3-propan-2-yloxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO4S/c1-10(2)19-8-4-7-15-20(16,17)11-5-6-13(18-3)12(14)9-11/h5-6,9-10,15H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLQNDMIKPGAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide
Reactant of Route 5
3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.